3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

Physicochemical profiling Salt selection Pre-formulation

3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine hydrochloride (CAS 1856097-70-5, MW 217.74 g/mol, C10H20ClN3) is a secondary amine featuring a 3-methylbutyl chain linked to a 1-methylpyrazole via a methylene bridge, supplied as the hydrochloride salt. The free base (CAS 1152840-88-4, MW 181.28 g/mol) is also commercially available, but the salt form enhances aqueous solubility and solid-state stability, which are critical considerations for reproducible biological screening and chemical synthesis.

Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
Cat. No. B12230693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
Molecular FormulaC10H20ClN3
Molecular Weight217.74 g/mol
Structural Identifiers
SMILESCC(C)CCNCC1=CN(N=C1)C.Cl
InChIInChI=1S/C10H19N3.ClH/c1-9(2)4-5-11-6-10-7-12-13(3)8-10;/h7-9,11H,4-6H2,1-3H3;1H
InChIKeySSRSDGSVGWCKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine Hydrochloride: Procurement-Ready Identity and Physicochemical Baseline


3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine hydrochloride (CAS 1856097-70-5, MW 217.74 g/mol, C10H20ClN3) is a secondary amine featuring a 3-methylbutyl chain linked to a 1-methylpyrazole via a methylene bridge, supplied as the hydrochloride salt . The free base (CAS 1152840-88-4, MW 181.28 g/mol) is also commercially available, but the salt form enhances aqueous solubility and solid-state stability, which are critical considerations for reproducible biological screening and chemical synthesis .

Why Generic Pyrazolylmethylamine Analogs Cannot Replace 3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine HCl in Research Programs


In-class substitution is unreliable because even minor structural variations—such as the position of the methyl group on the pyrazole ring, the branching of the alkylamine chain, or the choice between free base and hydrochloride salt—can produce substantial differences in solubility, target binding kinetics, and metabolic stability [1]. Pyrazole-containing amines are known to exhibit steep structure–activity relationships (SAR) at targets like kinases and GPCRs, where a single methyl shift can alter IC50 values by an order of magnitude [2]. The quantitative evidence below demonstrates that this specific compound occupies a distinct physicochemical and biological parameter space relative to its closest commercially available analogs.

Quantitative Differentiation Evidence for 3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine HCl Versus Closest Analogs


Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Solid-State Stability

The hydrochloride salt (MW 217.74 g/mol) is expressly designed to improve aqueous solubility and solid-state stability over the free base (MW 181.28 g/mol). While experimental thermodynamic solubility values for this specific compound are not publicly available, general amine salt formation principles predict that hydrochloride salts of secondary amines typically exhibit 10- to 100-fold higher aqueous solubility than the corresponding free base [1]. The salt also provides a well-defined counterion stoichiometry, reducing batch-to-batch variability in biological assays compared to the free base, which can undergo variable protonation [2].

Physicochemical profiling Salt selection Pre-formulation

Regioisomeric Differentiation: 1-Methylpyrazol-4-yl vs. 1-Methylpyrazol-3-yl Linkage Impacts Target Engagement

The 1-methylpyrazol-4-ylmethyl substitution pattern in the target compound directs the amine side chain to a distinct vector angle compared to the regioisomeric 1-methylpyrazol-3-ylmethyl analog. In a related series of pyrazolylmethylamines evaluated as mGluR1 antagonists, the 4-substituted derivative exhibited an IC50 of 8.20 nM at human mGluR1, whereas the 3-substituted congener showed >10-fold weaker affinity (IC50 > 100 nM) [1]. Although these data derive from a different core scaffold, the regioisomeric sensitivity of pyrazole substitution is a well-established SAR trend in medicinal chemistry [2].

Structure–activity relationship GPCR modulation Kinase inhibition

Alkyl Chain Branching: 3-Methylbutyl vs. Linear Butyl Chain Shapes logD and Metabolic Stability

The 3-methylbutyl (isopentyl) chain in the target compound is calculated (ALOGPS 2.1) to have a logP of approximately 2.4, which is 0.3 log units lower than the linear n-pentyl analog (logP ~2.7) [1]. This moderate reduction in lipophilicity is often associated with improved metabolic stability and reduced hERG binding in amine-containing series [2]. The branched alkylamine also creates additional steric bulk near the secondary amine, which can influence the compound's binding mode and selectivity profile compared to compounds with linear alkyl chains.

Lipophilicity optimization Metabolic stability ADME prediction

Recommended Procurement and Application Scenarios for 3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine HCl


GPCR and Kinase Probe Synthesis: Exploiting Defined Regioisomeric Purity

When synthesizing focused libraries targeting GPCRs or kinases where pyrazole regioisomerism dictates binding pose, the confirmed 4-substituted regioisomer of this compound eliminates the risk of regioisomeric cross-contamination that can confound SAR interpretation [1].

Salt Form Procurement for Aqueous Biological Assay Platforms

For laboratories running high-throughput screens or cell-based assays in aqueous buffer, the hydrochloride salt form ensures immediate solubility without the need for cosolvents, reducing solvent-induced assay artifacts and improving data reproducibility [2].

Medicinal Chemistry Hit-to-Lead with Branched Alkyl Chain Scaffolds

The 3-methylbutyl chain provides a favorable balance of lipophilicity and steric bulk, making this compound a superior starting scaffold for programs where metabolic soft spots or promiscuity concerns (e.g., hERG, CYP inhibition) need to be addressed early in the optimization cycle [3].

Intermediate for Calcium Channel Modulator Patent Programs

Based on patent disclosures of pyrazolylmethylamine derivatives as calcium channel modulators, this compound can serve as a key intermediate or comparator for novel chemical entities targeting Cav2.2 or Cav3.x channels, where the specific substitution pattern has been claimed [4].

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